2-氨基-4,6-二甲氧基-1,3,5-三嗪

描述

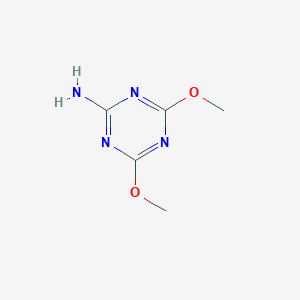

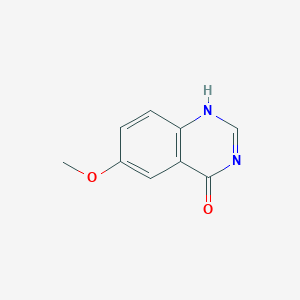

2-Amino-4,6-dimethoxy-1,3,5-triazine is an important chemical intermediate with a variety of applications, including its use in the synthesis of herbicides such as cinosulfuron . It is a derivative of the triazine class, which is characterized by a ring containing three nitrogen atoms and three carbon atoms. The presence of amino and methoxy groups on the triazine ring influences its reactivity and physical properties, making it a versatile compound in organic synthesis.

Synthesis Analysis

The synthesis of 2-Amino-4,6-dimethoxy-1,3,5-triazine has been achieved through different methods. One approach involves the use of cyanuric chloride, ammoniacal liquor, and sodium hydroxide, resulting in an average yield of 86% and a purity of 97% . Another method described the synthesis of related triazine derivatives using a one-pot method in methanol, which yielded products with high purity as confirmed by spectral data and elemental analyses . Additionally, a practical method for synthesizing 4,6-dimethoxy-1,3,5-triazin-2(1H)-one, a closely related compound, was developed using dimethylamine-functionalized silica gel in ethanol .

Molecular Structure Analysis

The molecular structure of 2-Amino-4,6-dimethoxy-1,3,5-triazine derivatives has been studied using various spectroscopic techniques, including X-ray crystallography, IR, NMR, and UV-Vis spectroscopy . The B3LYP/6-311G(d,p) calculated molecular structures correlate well with the geometrical parameters obtained from X-ray analyses . The molecular orbital energy levels and the stabilization energies due to electron delocalization have been analyzed using NBO analyses .

Chemical Reactions Analysis

2-Amino-4,6-dimethoxy-1,3,5-triazine participates in various chemical reactions due to its reactive amino and methoxy groups. For instance, it can undergo cyclocondensation reactions to form novel compounds with potential antiproliferative activity against human cancer cell lines . It also reacts with secondary amines to afford 2,4-diamino-s-triazines, which can lead to the formation of polyheterocyclic systems with potential bioactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-4,6-dimethoxy-1,3,5-triazine derivatives have been characterized through spectroscopic properties. The IR vibrational frequencies show good correlations with experimental data, and the electronic spectra exhibit red shifts compared to calculations due to solvent effects . The NMR chemical shifts have been calculated using the GIAO method, providing insights into the electronic environment of the molecule . The compound's solubility, melting point, and stability can be inferred from its structure and substituents, although specific values are not provided in the abstracts.

科学研究应用

衍生物的合成

- 2-氨基-4,6-二甲氧基-1,3,5-三嗪用于合成各种化学衍生物。例如,它参与了在温和条件下直接从羧酸合成2-噁唑啉的反应,导致在室温下以极高产率形成2-噁唑啉(Bandgar & Pandit, 2003)。此外,它还在稻田除草剂西诺磺隆的合成中发挥作用(Hu Jian-zhou, 2009)。

光化学反应

- 这种化合物在光化学反应中也具有重要意义。例如,在环己烷中照射后,它会产生2-环己基氨基-4,6-二甲氧基-1,3,5-三嗪,并与酮反应形成5,7-二甲氧基-3H-[1,2,4]噁二唑并[4.3-a]-s-三嗪的衍生物(Kayama et al., 1975)。

新型偶联多杂环系统

- 2,5-二甲氧基四氢呋喃与4,6-二取代的2-氨基-1,3,5-三嗪的反应已被研究,以获得具有潜在生物活性的新型偶联多杂环系统(Chesnyuk et al., 2008)。

弹性体中的抗氧化活性

- 2-氨基-4,6-二甲氧基-1,3,5-三嗪的衍生物,特别是2-氨基-4,6-二巯基-1,3,5-三嗪,在天然橡胶中显示出高抗氧化活性,影响弹性体中粘度的保持和破坏指数(Giurginca et al., 1992)。

有机金属反应

- 它用于有机金属反应,其中2-氯-4,6-二甲氧基-1,3,5-三嗪与各种有机金属试剂反应,在杂环芳香环上形成新的C–C键,导致2-烷基-4,6-二甲氧基-1,3,5-三嗪(Samaritani et al., 2005)。

单胺氧化酶抑制活性

- 在生物化学领域,它已被用于合成和初步生物评价1,3,5-三嗪氨基酸衍生物,以研究它们的单胺氧化酶抑制剂,一些化合物显示出显著的抑制活性(Khattab et al., 2015)。

安全和危害

属性

IUPAC Name |

4,6-dimethoxy-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHFZZUPCXCRIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10274836 | |

| Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-dimethoxy-1,3,5-triazine | |

CAS RN |

16370-63-1 | |

| Record name | 16370-63-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100284 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-4,6-dimethoxy-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)